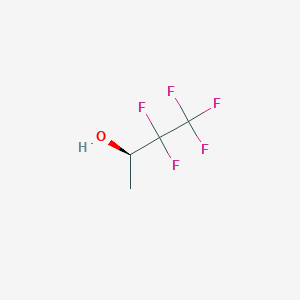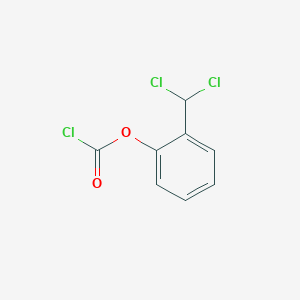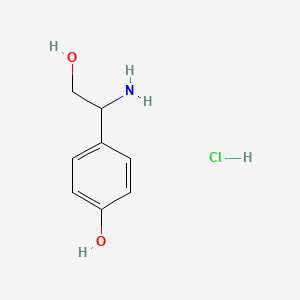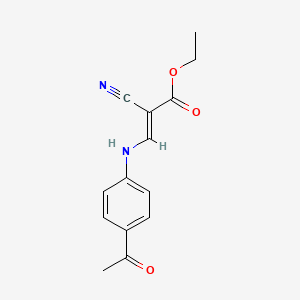
(R)-3,3,4,4,4-Pentafluorobutanol, 50% solution in t-Butyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-3,3,4,4,4-Pentafluorobutanol, 50% solution in t-Butyl methyl ether, is a chemical compound that has a wide range of applications in the scientific and industrial fields. It is a colorless liquid that is soluble in many organic solvents and has a low boiling point. This compound is mainly used as a reagent in organic synthesis, as a catalyst and as a solvent for a variety of applications. It has been studied extensively for its potential applications in the pharmaceutical, biochemistry, and chemical industries.
Aplicaciones Científicas De Investigación
(R)-3,3,4,4,4-Pentafluorobutanol, 50% solution in t-Butyl methyl ether, is widely used in scientific research. It has been used as a reagent in organic synthesis, as a catalyst, and as a solvent for a variety of applications. It has been studied extensively for its potential applications in the pharmaceutical, biochemistry, and chemical industries. It has also been used as a solvent for the synthesis of peptides, peptide analogs, and other organic compounds. It has been used in the synthesis of a variety of pharmaceuticals, including antifungal agents, antiviral agents, and anticancer agents.
Mecanismo De Acción
(R)-3,3,4,4,4-Pentafluorobutanol, 50% solution in t-Butyl methyl ether, is a colorless liquid that is soluble in many organic solvents and has a low boiling point. The mechanism of action of (R)-3,3,4,4,4-Pentafluorobutanol is not fully understood, but it is believed to act as a catalyst in organic reactions. It has been shown to act as a proton donor in the presence of a suitable base, such as sodium hydroxide or potassium hydroxide, and to facilitate the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound, are not well understood. It is known that it acts as a proton donor in the presence of a suitable base and can facilitate the formation of new bonds between molecules. It has been shown to be non-toxic and non-irritating when used in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (R)-3,3,4,4,4-Pentafluorobutanol, 50% solution in t-Butyl methyl ether, in laboratory experiments are that it is a colorless liquid that is soluble in many organic solvents and has a low boiling point. It is also non-toxic and non-irritating. The main limitation of this compound is that it is relatively expensive and can be difficult to obtain in large quantities.
Direcciones Futuras
For the use of (R)-3,3,4,4,4-Pentafluorobutanol, 50% solution in t-Butyl methyl ether, include further exploration of its potential applications in the pharmaceutical, biochemistry, and chemical industries, as well as its use as a solvent for the synthesis of peptides, peptide analogs, and other organic compounds. Additionally, further research could be conducted to better understand the biochemical and physiological effects of this compound. Finally, further studies could be conducted to explore the potential of using this compound in other laboratory experiments, such as in the synthesis of novel compounds.
Métodos De Síntesis
The synthesis of (R)-3,3,4,4,4-Pentafluorobutanol, 50% solution in t-Butyl methyl ether, can be achieved in several ways. The most common method is the halogen exchange reaction of pentafluorobutanol with an alkyl halide in the presence of a suitable base, such as sodium hydroxide or potassium hydroxide. This reaction is usually carried out in an aqueous medium at temperatures of up to 100 degrees Celsius. The reaction is reversible and can be used to synthesize both the (R)- and (S)-enantiomers of (R)-3,3,4,4,4-Pentafluorobutanol.
Propiedades
IUPAC Name |
(2R)-3,3,4,4,4-pentafluorobutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F5O/c1-2(10)3(5,6)4(7,8)9/h2,10H,1H3/t2-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGIAHXXBFVPGW-UWTATZPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(F)(F)F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C(F)(F)F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tris[(2-oxo-1,3-dioxolan-4-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B6331092.png)

![2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6331098.png)


![4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxy-benzoic acid](/img/structure/B6331113.png)


